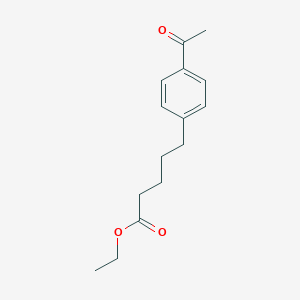

Ethyl 5-(4-acetylphenyl)pentanoate

Description

Structural Features and Functional Group Analysis within Ethyl 5-(4-acetylphenyl)pentanoate

The molecular architecture of this compound is defined by two primary components: a linear five-carbon ester chain and a benzene (B151609) ring activated by a ketone.

Ethyl Pentanoate Moiety : This part of the molecule consists of a five-carbon carboxylic acid (pentanoic acid) esterified with ethanol (B145695). Esters are a major class of organic compounds, known for their roles as solvents and as key intermediates in reactions like hydrolysis, reduction, and condensation. numberanalytics.comopenstax.org

4-Acetylphenyl Moiety : This is a phenyl group substituted at the para-position with an acetyl group (a methyl ketone). The acetyl group is an electron-withdrawing group that influences the reactivity of the aromatic ring. It also serves as a chemical handle for further modifications.

The key functional groups present are:

Ester (-COO-) : The ethyl ester group is susceptible to nucleophilic attack, such as hydrolysis to form the corresponding carboxylic acid or reduction to yield a primary alcohol. openstax.org

Ketone (C=O) : The acetyl ketone is a site for a wide range of reactions, including reduction to a secondary alcohol, conversion to an oxime, or use in condensation reactions. nih.gov

Aromatic Ring : The benzene ring provides a rigid scaffold and can undergo electrophilic substitution reactions, although its reactivity is modulated by the attached acetyl group.

The structural characterization of this compound would typically involve a suite of spectroscopic methods. Techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of protons and carbons, while Infrared (IR) spectroscopy would identify the characteristic stretching frequencies of the ester and ketone carbonyl groups. Mass spectrometry would verify the molecular weight and provide fragmentation patterns useful for structural elucidation. mdpi.commdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6337-68-4 |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.317 g/mol lookchem.cn |

| Exact Mass | 248.141 g/mol lookchem.cn |

Significance and Research Context of Related Pentanoate Esters and Acetylphenyl Derivatives

The scientific interest in this compound can be understood by examining the importance of its constituent chemical families.

Pentanoate Esters: Ethyl pentanoate, also known as ethyl valerate, and other similar esters are found naturally in fruits like apples and are used as flavoring agents in the food industry. wikipedia.orgfoodb.ca In organic synthesis, pentanoate esters are common intermediates. researchgate.net They can be synthesized through methods like Fischer esterification from pentanoic acid and an alcohol. researchgate.net Their reactions are well-documented and include hydrolysis, transesterification, reduction, and Claisen condensation, making them versatile building blocks for more complex molecules. numberanalytics.combritannica.com

Acetylphenyl Derivatives: The acetylphenyl group is a privileged structure in medicinal chemistry. It is a key component in a variety of compounds being investigated for therapeutic applications. For instance, derivatives containing the acetylphenyl moiety have been synthesized and evaluated for their anticancer properties. nih.govmdpi.com Research has shown that the acetyl group can be a crucial feature for biological activity or can be chemically modified to enhance potency or other pharmacological properties. nih.gov For example, the conversion of the acetyl group to an oxime has been shown to significantly enhance the antiproliferative activity of certain compounds against cancer cell lines. nih.gov This highlights the acetylphenyl scaffold as a valuable template for drug discovery.

Current Research Landscape and Future Directions for this compound

While extensive research focusing exclusively on this compound is not prominent in the literature, its significance lies in its potential as a synthetic intermediate. The compound's bifunctional nature makes it a valuable precursor for creating a diverse array of more complex molecules.

Current Position in Synthesis: The compound is likely utilized as a building block in multi-step syntheses. Its upstream products include starting materials like ethyl 5-bromopentanoate and a substituted acetophenone (B1666503), indicating its formation via reactions such as cross-coupling or Friedel-Crafts acylation. lookchem.cn

Future Research Directions: Future research involving this compound is expected to leverage its dual reactivity.

Medicinal Chemistry: The molecule serves as an excellent starting point for synthesizing analogs of biologically active compounds. The ketone can be modified to explore structure-activity relationships, similar to studies on other acetylphenyl derivatives that have shown promise as anticancer agents. nih.govmdpi.com The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or other functional groups to create new chemical entities.

Polymer and Materials Science: Difunctional molecules are essential monomers for step-growth polymerization. The ester and ketone functionalities could be exploited to synthesize novel polyesters or other polymers with unique properties.

Development of Synthetic Methodologies: The compound could be used as a model substrate to test new chemical transformations that selectively target either the ketone or the ester in the presence of the other, advancing the field of synthetic organic chemistry.

In essence, while this compound may not be an end-product of major research focus, its role as a versatile and strategically important intermediate ensures its continued relevance in advanced organic chemistry research.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl pentanoate (Ethyl valerate) |

| Pentanoic acid (Valeric acid) |

| Ethanol |

| Ethyl 5-bromopentanoate |

| 4-Iodoacetophenone |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide |

Structure

3D Structure

Properties

CAS No. |

6337-68-4 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 5-(4-acetylphenyl)pentanoate |

InChI |

InChI=1S/C15H20O3/c1-3-18-15(17)7-5-4-6-13-8-10-14(11-9-13)12(2)16/h8-11H,3-7H2,1-2H3 |

InChI Key |

IEBZQTOVEBCODH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 4 Acetylphenyl Pentanoate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of Ethyl 5-(4-acetylphenyl)pentanoate reveals several logical bond disconnections to simplify the structure into readily available starting materials. The most apparent disconnections are at the carbon-carbon bond between the phenyl ring and the pentanoate chain, and at the ester and ketone functional groups.

A primary disconnection strategy involves breaking the bond between the aromatic ring and the aliphatic chain. This leads to two key synthons: a 4-acetylphenyl synthon and a 5-carbon ester chain synthon. This approach often utilizes a Friedel-Crafts acylation reaction. youtube.com

Another key disconnection is at the ester linkage. This suggests a synthesis route starting from 5-(4-acetylphenyl)pentanoic acid, which can be esterified in a subsequent step. This disconnection is useful if the corresponding carboxylic acid is commercially available or easily synthesized. masterorganicchemistry.comlibretexts.org

A third strategic disconnection can be made at the acetyl group on the aromatic ring. This would involve a Friedel-Crafts acylation of a precursor like ethyl 5-phenylpentanoate. masterorganicchemistry.comlibretexts.org This method is advantageous as it builds the final functionality onto a pre-formed carbon skeleton.

Each of these disconnections points towards established synthetic reactions, which are explored in the following sections. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Established Synthetic Routes

The formation of the ethyl pentanoate moiety is a crucial step in the synthesis of the target molecule. Fischer-Speier esterification is a classic and widely used method for this transformation. wikipedia.org This reaction involves treating the corresponding carboxylic acid, 5-(4-acetylphenyl)pentanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgchemguide.co.uk The reaction is driven to completion by removing the water formed, often by using a Dean-Stark apparatus or by using the alcohol as the solvent. masterorganicchemistry.comlibretexts.org

The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, the ester is formed. libretexts.orglibretexts.org

While direct esterification is common, transesterification can also be employed, although it is less direct for this specific target. This would involve converting a different ester of 5-(4-acetylphenyl)pentanoic acid (e.g., a methyl ester) to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst.

Friedel-Crafts acylation is a powerful and direct method for introducing the acetyl group onto the aromatic ring. wikipedia.org In the context of synthesizing this compound, this reaction would typically involve the acylation of ethyl 5-phenylpentanoate. nih.gov

The reaction is generally carried out by treating ethyl 5-phenylpentanoate with an acylating agent, most commonly acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comorganic-chemistry.org Aluminum trichloride (B1173362) (AlCl₃) is a traditional and effective catalyst for this transformation, often required in stoichiometric amounts because it complexes with the product ketone. wikipedia.orgorganic-chemistry.org

The mechanism begins with the reaction between the acyl halide and the Lewis acid to form a highly electrophilic acylium ion. youtube.com This electrophile is then attacked by the electron-rich aromatic ring of ethyl 5-phenylpentanoate. A subsequent deprotonation step restores the aromaticity of the ring and yields the final product, this compound. youtube.com A significant advantage of Friedel-Crafts acylation over alkylation is that the product is deactivated towards further substitution, preventing polyacylation. libretexts.orgorganic-chemistry.org

The regioselectivity of the acylation is directed by the alkyl substituent on the benzene (B151609) ring, which is an ortho-, para-director. Due to steric hindrance from the pentanoate chain, the acylation predominantly occurs at the para position, leading to the desired 4-acetylphenyl product.

Palladium-catalyzed cross-coupling reactions offer a versatile and highly efficient alternative for constructing the core structure of this compound and its analogs. These methods are particularly useful for creating the carbon-carbon bond between the aromatic ring and the side chain or for introducing the acetyl group.

One prominent approach is the carbonylative cross-coupling reaction. For instance, an aryl halide (like 4-bromoacetophenone or 4-iodoacetophenone) can be coupled with an organoboron reagent derived from ethyl pentanoate in the presence of carbon monoxide and a palladium catalyst. acs.org This three-component reaction directly assembles the biaryl ketone structure. acs.org The choice of palladium catalyst and ligands, such as those based on phosphines like dppf, is crucial for achieving high yields and selectivity. acs.org

Another strategy involves the coupling of an arylboronic acid with a carboxylic acid derivative. organic-chemistry.org For example, 4-acetylphenylboronic acid could be coupled with a derivative of pentanoic acid. This method is advantageous due to its tolerance of various functional groups and often milder reaction conditions compared to classical methods. organic-chemistry.org

Furthermore, palladium-catalyzed oxidative coupling can form ketones from two arene units and carbon monoxide, providing a direct route to aryl ketones. nih.gov This approach, while powerful, would require a more complex precursor for the synthesis of the specific target molecule.

| Palladium-Catalyzed Reaction Type | Starting Materials Example | Catalyst/Reagents Example | Key Feature |

| Carbonylative Suzuki Coupling | 4-Bromoacetophenone, Arylboronic Acid | PdCl₂(dppf), K₂CO₃, CO | Forms ketone from three components. acs.org |

| Suzuki-Miyaura Coupling | 4-Acetylphenylboronic Acid, Ethyl 5-bromopentanoate | Pd(PPh₃)₄, Base | Forms C-C bond between aryl and alkyl groups. |

| Goossen Ketone Synthesis | Arylboronic Acid, Carboxylic Acid | Palladium complex, Pivalic Anhydride | Couples boronic acids with carboxylic acids. organic-chemistry.org |

| Oxidative Arene/CO Coupling | Arene, Carbon Monoxide | [Pd(allyl)Cl]₂, AgOTf, I₂ | Direct formation of ketones from C-H bonds. nih.gov |

In recent years, iron-catalyzed reactions have gained prominence as a more sustainable and cost-effective alternative to methods relying on precious metals like palladium. organic-chemistry.org Iron-catalyzed cross-coupling reactions can be employed for the synthesis of complex molecules, including precursors to this compound.

One relevant methodology is the iron-catalyzed Kumada-type cross-coupling, which can form C(sp²)-C(sp³) bonds. nih.govmdpi.com For example, a reaction could be devised between a Grignard reagent derived from an ethyl 5-halopentanoate and a suitable 4-acetylphenyl halide, catalyzed by an iron salt such as Fe(acac)₃. mdpi.com This approach is particularly useful for coupling alkyl groups that are prone to side reactions like β-hydride elimination under other catalytic systems. mdpi.com

Iron catalysts can also mediate hydrofunctionalization reactions. For instance, an iron-hydride species can add to an alkene, followed by a coupling step. nih.gov An appropriately substituted alkene derived from a pentenoate could potentially be coupled with a benzyl (B1604629) halide derivative in an iron-catalyzed hydrobenzylation reaction to form the desired carbon skeleton. nih.gov

Furthermore, iron-catalyzed cross-electrophile coupling reactions provide another avenue. These reactions couple two different electrophiles, such as a benzyl halide and another halide, in the presence of an iron catalyst and a reductant. organic-chemistry.orgacs.org This strategy could be adapted to form the C-C bond between the aromatic ring and the pentanoate chain. The development in this area highlights iron's versatility and potential for creating valuable organic molecules. organic-chemistry.org

| Iron-Catalyzed Reaction Type | Reactants Example | Catalyst/Reagents Example | Key Feature |

| Kumada-Type Coupling | Alkyl Grignard Reagent, Chlorobenzamide | Fe(acac)₃ | Forms C(sp²)-C(sp³) bonds. nih.govmdpi.com |

| Hydrobenzylation | Alkene, Benzyl Bromide | Iron catalyst, Silane reductant | Couples alkenes with benzyl halides. nih.gov |

| Cross-Electrophile Coupling | Benzyl Halide, Disulfide | Fe(CO)₅ | Couples two electrophiles without a terminal reductant. organic-chemistry.orgacs.org |

Carbon-Carbon Bond Formation Strategies

Aldol-Type Condensations and Michael Additions for Pentanoate Backbone Construction

The construction of the pentanoate backbone of this compound relies on fundamental carbon-carbon bond-forming reactions. Among the most powerful of these are the Aldol-type condensations and Michael additions.

Aldol-Type Condensations: The Aldol (B89426) reaction is a cornerstone of organic synthesis, creating a β-hydroxy carbonyl compound through the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.comwikipedia.org Subsequent dehydration, often promoted by heat, leads to an α,β-unsaturated carbonyl compound, a process known as the Aldol condensation. masterorganicchemistry.com In a hypothetical synthesis relevant to the pentanoate chain, a retrosynthetic analysis would involve disconnecting the carbon-carbon bonds. For instance, an Aldol approach could be envisioned by reacting an appropriate enolate with an aldehyde to build the five-carbon chain step-by-step before its attachment to the phenyl ring. The versatility of the Aldol reaction allows for the formation of key intermediates that can be further elaborated into the final pentanoate structure. libretexts.org

Michael Additions: The Michael addition, or conjugate addition, is another crucial reaction for C-C bond formation. chempedia.info It involves the 1,4-addition of a nucleophile, known as a Michael donor (such as an enolate), to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net This reaction is thermodynamically controlled and highly effective for creating 1,5-dicarbonyl compounds or related structures. chempedia.info For the synthesis of the target molecule's backbone, a Michael reaction could be employed by adding a nucleophile to a suitable unsaturated ester, thereby forming a significant portion of the pentanoate chain in a single, efficient step. Organocatalytic asymmetric Michael additions, in particular, represent a powerful strategy for controlling stereochemistry during C-C bond formation. nih.gov

Emerging and Green Synthesis Methodologies

Recent advancements in chemical synthesis have prioritized the development of more sustainable and efficient "green" methodologies. These approaches, centered around catalysis, aim to reduce waste, energy consumption, and the use of hazardous materials.

Catalytic Synthesis

Catalysis is central to modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. The synthesis of this compound and its analogues can benefit significantly from homogeneous, heterogeneous, organocatalytic, and biocatalytic methods.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. numberanalytics.comyoutube.com For the synthesis of the 4-acetylphenyl moiety, a key reaction is the Friedel-Crafts acylation. While traditionally catalyzed by stoichiometric Lewis acids like AlCl₃, modern homogeneous catalysts involving transition metal complexes offer milder and more efficient alternatives. masterorganicchemistry.com For example, catalysts based on Ag(I) and Au(I) have been shown to be effective in tandem reactions that produce aromatic ketones from readily available starting materials. nih.gov These catalysts operate by activating alkynes, demonstrating the potential for transition metal catalysis in constructing the core aromatic ketone structure of the target molecule. nih.gov

Heterogeneous catalysis provides significant advantages in terms of catalyst separation, recovery, and recycling, making it a cornerstone of sustainable chemical production. routledge.com The development of solid catalysts for reactions like the α-alkylation of ketones with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" strategy is a prime example of green chemistry. researchgate.net This method allows for the formation of C-C bonds with water as the only byproduct. For instance, manganese-doped cerium oxide (Mn@CeO₂) has been reported as an efficient and cost-effective heterogeneous catalyst for the alkylation of ketones with primary alcohols. acs.org Such methodologies could be adapted to construct the bond between the phenyl ring and the pentanoate chain, offering a sustainable alternative to traditional multi-step syntheses.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis alongside metal and biocatalysis. These metal-free approaches avoid the toxicity and cost associated with heavy metals. The Michael addition is a reaction class where organocatalysis has been particularly successful. nih.gov Chiral organocatalysts can facilitate highly enantioselective Michael additions, which is crucial for the synthesis of complex, biologically active molecules. nih.gov While a specific organocatalytic synthesis for this compound is not documented, the principles of organocatalytic Michael additions could be applied to construct the molecule's backbone with high stereocontrol, reacting a suitable nucleophile with an unsaturated ester acceptor. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions, aligning perfectly with the principles of green chemistry. Lipases are particularly versatile biocatalysts for ester synthesis. umn.edu They can catalyze esterification, transesterification, and acidolysis in non-aqueous environments. umn.edumdpi.com The ethyl ester functional group in the target molecule can be efficiently formed using a lipase-mediated process. For instance, immobilized lipases like Novozym® 435 (from Candida antarctica) are widely used for their stability and reusability in synthesizing various esters, including those with pharmaceutical applications. mdpi.comnih.gov This enzymatic approach avoids the need for harsh acidic or basic conditions typical of traditional esterification methods. The synthesis generally involves reacting the corresponding carboxylic acid with ethanol in the presence of the lipase (B570770).

The table below summarizes typical parameters and findings for lipase-catalyzed ester synthesis, which are applicable to the formation of the ethyl ester moiety in this compound.

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

| Novozym® 435 | Acidolysis | DHA+EPA concentrate, Ethyl acetate | Followed ordered kinetic mechanism; achieved 88-94% conversion. | mdpi.com |

| Burkholderia cepacia lipase (PS IM) | Hydrolysis (Kinetic Resolution) | 3-phenylisoserine ethyl ester | High enantioselectivity (E > 200) at 50% conversion. | nih.gov |

| Candida antarctica lipase | Esterification | Glycerol, n-3 PUFA | High degree of esterification (69%) achieved in 24 hours. | mdpi.com |

| Immobilized Lipase | Esterification | Formic acid, Octanol | Optimal molar ratio and temperature are crucial for high conversion. | nih.gov |

Electrosynthesis as a Sustainable Alternative

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering a green alternative to conventional synthetic methods. nih.govnyu.edu By utilizing electrons as the primary reagent, electro-organic processes can significantly reduce waste and avoid the need for harsh or toxic chemical oxidants and reductants. nih.govresearchgate.net These reactions are typically conducted at room temperature and normal pressure, contributing to energy savings and enhanced safety. nih.gov The core principle of electrosynthesis involves the direct transfer of electrons between an electrode and a substrate, generating reactive intermediates that subsequently form the desired product. acs.org

The synthesis of aromatic ketones, a key structural feature of this compound, can be envisioned through electrochemical means. For instance, the cathodic reduction of appropriate precursors or the anodic oxidation of functional groups can facilitate C-C bond formation. researchgate.net Although specific literature detailing the direct electrosynthesis of this compound is scarce, the principles of electrochemical hydrogenation and other C-C coupling reactions are well-established. acs.org For example, the two-electron reduction of acetophenone (B1666503) to form 1-phenylethanol (B42297) has been studied, demonstrating the potential for electrosynthesis to modify ketone functionalities under benign conditions. acs.org

The advantages of electrosynthesis include:

Reduced Waste: Replaces chemical reagents with clean electrons. acs.org

Mild Conditions: Often operates at ambient temperature and pressure. nih.gov

High Selectivity: The electrode potential can be precisely controlled to target specific functional groups.

Scalability: Modern electrochemical reactors, including microreactors, are being developed for industrial applications. acs.org

The development of efficient catalysts and understanding the mechanisms at the electrode-electrolyte interface are central to advancing electro-organic processes for the synthesis of complex molecules like this compound and its analogues. researchgate.netnanoesclab.com

Solvent-Free and Reduced-Solvent Reaction Systems

The move towards solvent-free or reduced-solvent reaction systems is a cornerstone of green chemistry, aiming to minimize the environmental impact of chemical synthesis. Friedel-Crafts acylation, a fundamental reaction for synthesizing aryl ketones like the core of this compound, has been a major focus of this approach. chemijournal.comresearchgate.net Traditional methods often employ volatile and hazardous organic solvents. ruc.dk

Solvent-free methodologies often utilize one of the reactants in excess to act as the solvent or employ solid-state reactions. researchgate.netresearchgate.net For instance, in the acylation of aromatic compounds like anisole (B1667542) or veratrole, the substrate itself can serve as the reaction medium. chemijournal.com Another strategy involves using solid acid catalysts that can be easily recovered and reused, simplifying product purification and reducing waste. chemijournal.comresearchgate.net

Several catalyst systems have proven effective under solvent-free conditions for Friedel-Crafts acylation:

p-Toluenesulfonic acid/Graphite (B72142): This system effectively catalyzes the acylation of aromatic compounds with carboxylic acids, yielding aromatic ketones in high yields. The graphite can be recovered and reused. researchgate.net

Zinc Oxide (ZnO): Zinc oxide has been reported as a new, efficient, and economical catalyst for Friedel-Crafts acylation under solvent-free conditions. organic-chemistry.org

M(IV) Phosphotungstates: These solid acid catalysts have been successfully used for the solvent-free acylation of anisole and veratrole with acetyl chloride. chemijournal.comresearchgate.net

The Wittig reaction, another important C-C bond-forming reaction, has also been adapted to solvent-free conditions for the synthesis of compounds like ethyl trans-cinnamate, demonstrating the broad applicability of this green chemistry approach. webassign.netgctlc.orgsemanticscholar.org These reactions can proceed simply by stirring the solid phosphorane with a liquid aldehyde or by reacting the components in a melt, often resulting in high yields and excellent stereoselectivity. semanticscholar.org

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid/Graphite | Friedel-Crafts Acylation | Effective for both aliphatic and aromatic carboxylic acids; catalyst is reusable. | researchgate.net |

| Zinc Oxide (ZnO) | Friedel-Crafts Acylation | Economical and efficient solid catalyst. | organic-chemistry.org |

| M(IV) Phosphotungstates | Friedel-Crafts Acylation | Solid acid catalyst suitable for solvent-free conditions; catalyst is regenerable. | chemijournal.comresearchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has revolutionized chemical reactions by offering dramatic accelerations and improved yields compared to conventional heating methods. researchgate.net This technology is particularly effective for reactions like Friedel-Crafts acylation, which is central to the synthesis of the 4-acetylphenyl moiety in the target compound. researchgate.netacs.org Microwave irradiation leads to rapid and uniform heating of the reaction mixture, which can minimize side reactions and shorten reaction times from hours to minutes. acs.orge3s-conferences.org

A variety of catalysts and conditions have been developed for microwave-assisted Friedel-Crafts acylation:

Aluminum Chloride (AlCl₃): In a laboratory setting, the microwave-assisted acylation of toluene (B28343) with various anhydrides using AlCl₃ was completed in just 15 minutes, yielding single regioisomers in 60–76% yield. researchgate.netacs.org

Bismuth Triflate (Bi(OTf)₃): This has been demonstrated as a green and efficient catalyst for the benzoylation of aromatic compounds under solvent-free microwave irradiation. ruc.dk The catalyst is easily recovered and can be reused multiple times without significant loss of activity. ruc.dk

Zinc-Mediated Acylation: A solvent-free Friedel-Crafts acylation using zinc has been successfully performed under microwave irradiation. organic-chemistry.org

The synthesis of various heterocyclic compounds and esters, including analogues of this compound, has also been significantly improved using microwave technology. brieflands.comdergipark.org.trnih.gov For example, the synthesis of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates was achieved with reduced reaction times and increased yields under microwave irradiation. brieflands.comnih.govnih.gov

| Reaction | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Acylation of Toluene | Aluminum Chloride / Acetic Anhydride | 15 min | ~70% | researchgate.netacs.org |

| Benzoylation of Anisole | Bismuth Triflate / Benzoic Anhydride (Solvent-Free) | 30 min | Good yields | ruc.dk |

| Synthesis of Thiazolyl Acetates | PEG-400 | 60 sec | Not specified | brieflands.com |

| Synthesis of Dihydrofurocoumarin | Manganese(III) Acetate | 5 min | 55% | dergipark.org.tr |

Flow Chemistry Approaches for Process Intensification

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for process intensification. researchgate.netpatsnap.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater consistency. patsnap.com For the synthesis of this compound and its analogues, flow chemistry can be applied to key steps like Friedel-Crafts acylation and esterification. patsnap.comrsc.org

By using continuous flow reactors, hazardous intermediates can be generated and consumed in situ, minimizing risks associated with their handling and accumulation. thieme-connect.de The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, enabling highly exothermic or endothermic reactions to be performed safely and selectively. patsnap.comrsc.org

Key benefits of applying flow chemistry to relevant syntheses include:

Enhanced Safety: Minimizes the volume of hazardous materials at any given time.

Rapid Optimization: Reaction conditions can be screened and optimized quickly.

Scalability: Production can be easily scaled by running the system for longer periods or by using multiple reactors in parallel. patsnap.com

Telescoped Synthesis: Multiple reaction steps can be connected in sequence without intermediate workup and purification, saving time and resources. rsc.org

For example, a flow chemistry approach to Friedel-Crafts acylation of alkynes has been shown to provide a fast, clean, and high-yielding route to the desired products, even defying isomerizations that are problematic in batch reactions. rsc.org Similarly, the synthesis of various heterocyclic building blocks has been achieved through telescoped continuous flow processes, demonstrating the power of this technique to streamline complex syntheses. rsc.org The continuous flow synthesis of esters like ethyl propanoate is also an area of active research, highlighting the potential for greener and more efficient production processes. patsnap.com

Chemical Transformations and Mechanistic Investigations of Ethyl 5 4 Acetylphenyl Pentanoate

Reactivity of the Ester Moiety

The ethyl pentanoate portion of the molecule contains a carboxylic ester, which is susceptible to a range of nucleophilic acyl substitution reactions.

The ester group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-(4-acetylphenyl)pentanoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes hydrolysis in a reversible equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol (B145695), regenerating the acid catalyst and forming the carboxylic acid. To drive the reaction to completion, an excess of water is typically used.

Base-Promoted Hydrolysis (Saponification): Treatment with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), results in an irreversible cleavage of the ester. The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process, known as saponification, yields a carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

The ethyl group of the ester can be exchanged for other functional groups through transesterification and amidation.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting Ethyl 5-(4-acetylphenyl)pentanoate with methanol under acidic conditions will produce Mthis compound and ethanol. masterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol, which also serves as the solvent. masterorganicchemistry.com

Amidation: The direct conversion of the ester to an amide can be achieved by heating it with ammonia or a primary or secondary amine. This reaction, often called aminolysis, is typically slower than hydrolysis and may require elevated temperatures. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic ester carbonyl carbon and ultimately displacing the ethoxide leaving group to form the corresponding N-substituted or unsubstituted amide. Catalysts, such as potassium tert-butoxide, can facilitate this transformation under milder conditions. researchgate.net

The ester group can be reduced to a primary alcohol, 5-(4-acetylphenyl)pentan-1-ol, using powerful reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The mechanism involves the delivery of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of the hydride reagent to the primary alcohol. A subsequent aqueous workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide. It is important to note that LiAlH₄ will also reduce the ketone functionality of the acetylphenyl group.

Transformations of the Acetylphenyl Group

The acetylphenyl portion of the molecule offers two main sites for chemical reactions: the ketone carbonyl and the aromatic phenyl ring.

The ketone carbonyl is a key functional group that can undergo various addition and condensation reactions.

Reductions: The ketone can be selectively reduced to a secondary alcohol, yielding Ethyl 5-(4-(1-hydroxyethyl)phenyl)pentanoate. Unlike the ester, this reduction can be accomplished with milder reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This selectivity allows for the transformation of the ketone without affecting the ester group.

| Reagent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | Ethyl 5-(4-(1-hydroxyethyl)phenyl)pentanoate | Reduces ketone only |

| Lithium Aluminum Hydride (LiAlH₄) | 5-(4-(1-hydroxyethyl)phenyl)pentan-1-ol | Reduces both ketone and ester |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethyl 5-(4-ethylphenyl)pentanoate | Reduces ketone to an alkyl group (under forcing conditions) |

Wittig Reactions: The Wittig reaction converts the ketone into an alkene. lumenlearning.comwikipedia.org This reaction involves a phosphonium ylide, also known as a Wittig reagent (e.g., Ph₃P=CH₂), which acts as a nucleophile attacking the ketone's carbonyl carbon. lumenlearning.commasterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the desired alkene and triphenylphosphine oxide. organic-chemistry.orglibretexts.org For instance, reacting this compound with methylenetriphenylphosphorane would yield Ethyl 5-(4-isopropenylphenyl)pentanoate.

Aldol-type Reactions: The acetyl group has acidic α-hydrogens (the hydrogens on the methyl group), which can be removed by a base to form an enolate. This enolate can then act as a nucleophile. In a crossed or mixed aldol (B89426) condensation, this enolate can react with an aldehyde or ketone that lacks α-hydrogens, such as benzaldehyde, to prevent self-condensation. libretexts.org This specific type of crossed aldol reaction is known as a Claisen-Schmidt condensation. masterorganicchemistry.com The reaction initially forms a β-hydroxy ketone, which readily dehydrates upon heating to yield a conjugated enone, specifically Ethyl 5-(4-cinnamoylphenyl)pentanoate. youtube.com

The phenyl ring is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgyoutube.com The position of substitution is dictated by the directing effects of the two substituents already present: the acetyl group and the pentanoate alkyl chain.

Acetyl Group: This is an electron-withdrawing group and acts as a deactivating, meta-director.

Alkyl Group (pentanoate chain): This is an electron-donating group and acts as an activating, ortho, para-director.

Since the two groups are para to each other, their directing effects are cooperative. The alkyl group directs incoming electrophiles to the positions ortho to it, while the acetyl group directs them to the positions meta to it. Both effects guide the substitution to the same two carbons on the ring (positions 2 and 6, if the alkyl chain is at position 1 and the acetyl group at position 4). Therefore, electrophilic substitution will occur primarily at the positions ortho to the pentanoate chain.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-(4-acetyl-3-nitrophenyl)pentanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-(4-acetyl-3-bromophenyl)pentanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 5-(4-acetyl-3-acylphenyl)pentanoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 5-(4-acetyl-3-sulfophenyl)pentanoate |

Modification of the Methyl Ketone (e.g., Haloform reaction, condensation)

The methyl ketone group in this compound is a versatile handle for a variety of chemical transformations, most notably the haloform reaction and condensation reactions.

Haloform Reaction

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. wikipedia.orgorganic-chemistry.orgcambridge.org In the case of this compound, treatment with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base, such as sodium hydroxide, would lead to the formation of a haloform (chloroform, bromoform, or iodoform) and the corresponding dicarboxylate product. wikipedia.orgnih.gov

The mechanism proceeds through the following key steps:

Enolate Formation: The hydroxide ion abstracts an acidic α-hydrogen from the methyl group to form an enolate ion. youtube.com This step is possible due to the electron-withdrawing nature of the adjacent carbonyl group which increases the acidity of these protons. youtube.com

Halogenation: The enolate acts as a nucleophile, attacking the diatomic halogen. This process is repeated two more times until a trihalomethyl ketone intermediate is formed. youtube.commasterorganicchemistry.com Each successive halogenation makes the remaining α-hydrogens even more acidic, ensuring the reaction proceeds to completion. masterorganicchemistry.com

Nucleophilic Attack and Cleavage: The hydroxide ion then attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. youtube.com This is followed by the cleavage of the carbon-carbon bond, expelling the trihalomethyl anion (⁻CX₃), which is a good leaving group due to stabilization by the three electron-withdrawing halogen atoms. youtube.commasterorganicchemistry.com

Proton Transfer: An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to yield the final haloform and a carboxylate salt. nih.gov Subsequent acidic workup would yield the dicarboxylic acid.

This transformation provides a synthetic route to convert the acetyl group into a carboxyl group, offering a pathway to novel dicarboxylic acid derivatives of this molecule.

Illustrative Data: Expected Products of the Haloform Reaction

| Reagent | Expected Haloform | Expected Carboxylate Product Name |

|---|---|---|

| NaOH, Cl₂ | Chloroform (CHCl₃) | 5-(4-carboxyphenyl)pentanoate |

| NaOH, Br₂ | Bromoform (CHBr₃) | 5-(4-carboxyphenyl)pentanoate |

Condensation Reactions

The methyl ketone of this compound can also participate in condensation reactions, such as the aldol condensation, by serving as the enolate component. wikipedia.orglibretexts.org In a crossed or mixed aldol condensation, the ketone would be treated with a base to form the enolate, which could then react with an aldehyde that cannot self-condense (i.e., lacks α-hydrogens), like benzaldehyde. lumenlearning.comlibretexts.org This type of reaction, specifically between a ketone and an aromatic aldehyde, is known as a Claisen-Schmidt condensation. libretexts.orglibretexts.org

The reaction would produce a β-hydroxy ketone, which could then undergo dehydration, often under the reaction conditions, to yield an α,β-unsaturated ketone. wikipedia.org This provides a powerful method for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

Reactions Involving the Pentanoate Aliphatic Chain

The pentanoate chain offers sites for functionalization through the activation of otherwise inert C(sp³)-H bonds and can participate in intramolecular cyclization reactions.

Direct functionalization of C(sp³)-H bonds is a powerful strategy in modern organic synthesis. For this compound, the aliphatic pentanoate chain presents multiple C-H bonds (β, γ, etc., relative to the ester) that could be targeted. Transition metal catalysis, particularly with palladium, has been successful in activating such bonds. nih.govnih.gov

These reactions often employ a directing group to position the metal catalyst in proximity to the target C-H bond. nih.govnih.gov While the ester group itself can be a weak directing group, more advanced strategies might involve the temporary installation of a more effective directing group. For instance, an auxiliary like a commercially available aminooxyacetic acid could be used to direct the functionalization to the β- or γ-positions of the aliphatic chain. nih.gov

A hypothetical palladium-catalyzed β-C(sp³)–H arylation of the pentanoate chain could proceed via the formation of a five-membered palladacycle intermediate, leading to the introduction of an aryl group at the carbon adjacent to the ester-bearing carbon. nih.gov Similarly, targeting the γ-position would involve the formation of a less favored, but still accessible, six-membered palladacycle. nih.gov

Table: Potential C(sp³)-H Functionalization Products

| Position | Catalyst System (Hypothetical) | Coupling Partner | Potential Product Structure |

|---|---|---|---|

| β-position | Pd(II) with directing group | Aryl Iodide | Ethyl 2-aryl-5-(4-acetylphenyl)pentanoate |

The structure of this compound, with an aromatic ring and a flexible alkyl chain terminating in an ester, is suitable for intramolecular cyclization reactions. Under acidic conditions (e.g., polyphosphoric acid or a strong Lewis acid), an intramolecular Friedel-Crafts acylation could occur. In this scenario, the carbonyl group of the pentanoate chain would act as the electrophile, leading to the formation of a new six-membered ring fused to the existing aromatic ring, resulting in a tetralone derivative.

Another potential transformation is the Nazarov cyclization, though this would require prior modification of the substrate to a divinyl ketone. wikipedia.orgorganic-chemistry.org If the aliphatic chain were modified to contain a double bond in conjugation with the ketone, acid-catalyzed 4π-electrocyclic ring closure could lead to the formation of a five-membered cyclopentenone ring. wikipedia.orgillinois.edu The mechanism involves the generation of a pentadienyl cation, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination and tautomerization to yield the final product. wikipedia.orgnrochemistry.com

Advanced Mechanistic Elucidation Studies

To gain a deeper understanding of the transformations described, advanced mechanistic studies are essential. These include kinetic analyses and the direct observation or trapping of reactive intermediates.

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for rapidly determining the rate laws of chemical reactions under synthetically relevant conditions. By monitoring the concentrations of reactants, intermediates, and products over time in a single or a few experiments, one can deduce the reaction order with respect to each component.

For instance, applying RPKA to the haloform reaction of this compound would involve continuous monitoring of the disappearance of the starting material and the appearance of the carboxylate product and haloform. This data can reveal the dependence of the reaction rate on the concentrations of the ketone, the base, and the halogen. Such an analysis could confirm the proposed mechanism and identify the rate-determining step, which is generally the initial enolate formation. nih.gov

The direct detection or indirect trapping of transient species provides crucial evidence for a proposed reaction mechanism. csbsju.eduyoutube.com For the reactions of this compound, several key intermediates could be targeted.

Enolates: In the haloform and aldol reactions, the enolate is a pivotal intermediate. masterorganicchemistry.comresearchgate.net While often too reactive to isolate, its presence can be confirmed spectroscopically (e.g., by generating the enolate under specific conditions and analyzing it with NMR or IR spectroscopy) or by trapping it with a suitable electrophile. youtube.commasterorganicchemistry.com For example, adding a quenching agent like a silyl chloride could trap the enolate as a silyl enol ether, which is stable enough for characterization.

Palladacycles: In C-H activation reactions, organometallic intermediates such as palladacycles are formed. nih.gov In some cases, these intermediates can be stable enough to be isolated and characterized by X-ray crystallography, providing definitive proof of the cyclometalation step.

Carbocations: For acid-catalyzed cyclizations like the Friedel-Crafts or Nazarov reactions, carbocationic intermediates are proposed. illinois.edu Their existence can be inferred through crossover experiments or by observing rearrangements characteristic of carbocations. youtube.com Trapping these intermediates with nucleophiles present in the reaction mixture can also provide evidence for their formation. csbsju.edu

By combining kinetic data with the structural information of key intermediates, a comprehensive and validated understanding of the reaction mechanisms for this compound can be achieved.

Transition State Analysis and Reaction Pathway Mapping

The elucidation of a chemical transformation's mechanism is a cornerstone of modern chemistry, providing the fundamental insights required to control and optimize reaction outcomes. For a molecule such as this compound, understanding the intricate details of its formation and subsequent reactions necessitates a deep dive into the reaction's potential energy surface (PES). Transition state analysis and reaction pathway mapping are powerful computational tools that allow chemists to visualize and quantify the energetic and structural changes that occur as reactants evolve into products. These methods are crucial for identifying the fleeting, high-energy transition state structures that govern the kinetics and feasibility of a chemical process.

At the heart of this analysis lies the concept of the transition state, a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for a reaction to proceed. github.iowikipedia.org Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of this activated complex. wikipedia.orgfiveable.me Computationally, locating this first-order saddle point on the PES is a primary objective. github.io Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are employed to identify these critical geometries. ucsb.edutau.ac.il

Density Functional Theory (DFT) has emerged as a workhorse for these investigations, offering a balance between computational cost and accuracy in describing the electronic structure of reacting systems. fiveable.meumn.educoe.edumdpi.com By applying DFT, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the construction of a detailed reaction energy profile, which maps the energy of the system as a function of the reaction coordinate. fiveable.me

The process of mapping a reaction pathway typically involves the following steps:

Identification of Reactants and Products: The starting and ending points of the transformation are defined and their geometries are optimized to find their lowest energy conformations.

Transition State Search: Computational methods are used to locate the transition state structure connecting the reactants and products. acs.orgcompchemhighlights.orgloni.org This is often the most challenging part of the analysis.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. A true minimum on the PES (reactant, product, or intermediate) will have all real vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the desired reactants and products, an IRC calculation is performed. acs.orgacs.org This calculation traces the minimum energy path downhill from the transition state, ideally leading to the reactant and product wells on the PES.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the acetyl group, a transition state analysis would provide critical data. The following tables illustrate the type of information that would be generated from such a study.

| Species | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactants (this compound + Nucleophile) | 0.00 | 0.00 | 0.00 |

| Transition State | 22.5 | 21.8 | 28.5 |

| Product | -15.2 | -16.0 | -10.5 |

This table presents the calculated relative energies for the reactants, the transition state, and the product of a hypothetical reaction. The activation energy (often approximated by the difference in electronic energy or enthalpy between the reactants and the transition state) is a key determinant of the reaction rate. The Gibbs free energy of activation provides insight into the spontaneity of the reaction under specific conditions.

| Parameter | Value |

|---|---|

| C=O bond length (acetyl group) | 1.28 Å |

| C-Nucleophile bond length | 2.15 Å |

| Nucleophile-C-O bond angle | 105.2° |

| Imaginary Frequency | -250 cm-1 |

The geometric parameters of the transition state reveal the extent of bond formation and bond breaking at the pinnacle of the energy barrier. For instance, the elongated C=O bond and the partially formed C-Nucleophile bond are characteristic of a nucleophilic addition transition state. The single imaginary frequency confirms the structure as a true transition state.

By combining the energetic and geometric data, a comprehensive reaction pathway can be mapped. This map not only visualizes the transformation from reactants to products via the transition state but also provides a quantitative basis for understanding the reaction's feasibility and for designing catalysts that can lower the activation energy, thereby accelerating the reaction. fiveable.me The insights gained from such analyses are invaluable for the rational design of new synthetic methodologies and for a deeper understanding of chemical reactivity.

Derivatization and Functionalization Strategies for Ethyl 5 4 Acetylphenyl Pentanoate

Derivatization for Enhanced Analytical Performance

In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), the chemical derivatization of a target analyte is a common strategy to improve its detection and quantification. This is especially useful when the native molecule lacks a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection).

For Ethyl 5-(4-acetylphenyl)pentanoate, derivatization can be employed to introduce moieties that enhance its response to specific detectors. General principles of such derivatizations often involve targeting reactive functional groups. tandfonline.com While specific studies on this compound are not prevalent, strategies applied to other ketones and esters can be extrapolated.

Introduction of Chromophores: The acetyl group can be reacted with reagents that introduce a highly conjugated system, thereby increasing its molar absorptivity in the UV-Vis spectrum.

Introduction of Fluorophores: For enhanced sensitivity, fluorescent tags can be attached. Reagents that react with the ketone of the acetyl group to form a fluorescent product are ideal. Sulfonate derivatives, for instance, are known to introduce high-fluorophore units, which can be detected with high sensitivity by a fluorescence detector (FLD). tandfonline.com

Table 1: Potential Derivatization Strategies for Enhanced Analytical Detection

| Functional Group | Derivatization Strategy | Reagent Type | Potential Benefit |

|---|---|---|---|

| Acetyl Group | Introduction of a chromophore | Girard's reagents, 2,4-Dinitrophenylhydrazine | Enhanced UV-Vis Detection |

| Acetyl Group | Introduction of a fluorophore | Dansyl hydrazine (B178648), Sulfonate esters | High-sensitivity Fluorescence Detection |

Modification of the Ester Group for Novel Derivatives

The ethyl ester group is a versatile handle for synthesizing a range of new derivatives. Standard transformations of the ester moiety can lead to compounds with different physicochemical properties and potential applications.

One of the most fundamental modifications is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions. The resulting carboxylic acid is a key intermediate that can be further functionalized.

A common subsequent reaction is amidation , where the carboxylic acid is coupled with a primary or secondary amine to form an amide. This transformation is significant as it introduces a hydrogen bond donor/acceptor unit, which can influence molecular interactions and biological activity.

Another important modification is the conversion of the ester to a hydrazide . This is typically achieved by reacting the ester with hydrazine hydrate. The resulting hydrazide is a potent nucleophile and a valuable precursor for synthesizing various heterocyclic compounds. For example, hydrazides can be reacted with carbon electrophiles like aldehydes, ketones, and anhydrides to yield hydrazones and other complex structures. organic-chemistry.org

Table 2: Examples of Ester Group Modifications

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid |

| Amidation | 1. NaOH (hydrolysis) 2. Amine, Coupling Agent (e.g., DCC) | Amide |

Functionalization of the Acetyl Group for Diverse Architectures

The acetyl group, a methyl ketone, is a cornerstone for a multitude of chemical transformations, allowing for the construction of diverse and complex molecular architectures. Acetophenone (B1666503) and its derivatives are well-studied precursors in organic synthesis. researchgate.net

α-Halogenation: The α-carbon of the acetyl group can be readily halogenated, for instance, via bromination using reagents like copper(II) bromide. lew.ro The resulting α-halo ketone is a highly valuable intermediate for nucleophilic substitution reactions and a common precursor for the synthesis of heterocyclic systems like imidazo[1,2-a]pyridines. nih.gov

Oxime Formation: The ketone can be converted to an oxime by reacting with hydroxylamine. Acetophenone oximes can then undergo further C-H functionalization or be used in annulation reactions to create fused heterocyclic structures like thieno[3,2-d]thiazoles. nih.govrsc.org

Aldol (B89426) Condensation: The acetyl group can participate in aldol condensation reactions with various aldehydes. This reaction, particularly the Claisen-Schmidt condensation, forms an α,β-unsaturated ketone (a chalcone-like structure), which is a key building block for many heterocyclic compounds, including pyrimidines and pyridones.

Table 3: Key Functionalization Reactions of the Acetyl Group

| Reaction Type | Reagent(s) | Intermediate/Product Type |

|---|---|---|

| α-Bromination | Copper(II) Bromide | α-Bromo Ketone |

| Oxime Formation | Hydroxylamine (NH₂OH) | Ketoxime |

Stereoselective Derivatization and Chiral Transformations

This compound is an achiral molecule. The introduction of chirality can be achieved through stereoselective reactions, most notably at the acetyl group. The asymmetric reduction of the ketone to a secondary alcohol is a primary strategy to create a stereocenter. This transformation yields chiral (R)- or (S)-1-(4-(5-ethoxy-5-oxopentyl)phenyl)ethan-1-ol, depending on the catalyst and conditions used.

A variety of methods have been developed for the asymmetric reduction of acetophenone derivatives:

Biocatalysis: Whole cells from plants, such as lentils (Lens culinaris), have been successfully used as biocatalysts for the enantioselective reduction of acetophenones, producing chiral alcohols with high enantiomeric excess (ee). tandfonline.comtandfonline.com These reactions are often performed in aqueous media under mild conditions. tandfonline.com

Catalytic Asymmetric Hydrogenation: Transition metal complexes featuring chiral ligands are highly effective for this purpose. Ruthenium-based catalysts, such as those combining a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral amino alcohol ligand (e.g., ephedrine), can achieve high conversions and good enantioselectivity. organic-chemistry.org Detailed mechanistic studies have shown that these reactions can proceed via an outer-sphere hydride transfer. nih.gov

Table 4: Methods for Stereoselective Reduction of the Acetyl Group

| Method | Catalytic System | Typical Product | Reported Performance on Analogs |

|---|---|---|---|

| Bioreduction | Lens culinaris whole cells | Chiral (S)- or (R)-alcohol | 68–99% enantiomeric excess tandfonline.comtandfonline.com |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | Chiral Alcohol | Up to 83% enantiomeric excess organic-chemistry.org |

Introduction of Heterocyclic Moieties onto the Core Structure

The functional groups of this compound serve as excellent starting points for the synthesis of various heterocyclic rings, which are core structures in many pharmaceutically active compounds. The acetyl group, in particular, is a versatile synthon for building such rings. researchgate.net

Pyridine Synthesis: Polysubstituted pyridines can be synthesized from acetophenone derivatives through various cyclization strategies. One method involves the copper-catalyzed reaction of an acetophenone with ammonium (B1175870) acetate. researchgate.net Another approach involves the reaction of an α-substituted-β-keto ester derivative with 2-pyridone. nih.gov

Pyrimidine Synthesis (Biginelli Reaction): The Biginelli reaction is a classic multi-component reaction that condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. wikipedia.org Variants of this reaction using acetophenone derivatives in place of the β-ketoester are well-documented for producing 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). tandfonline.combeilstein-journals.orgnih.gov These reactions are typically acid-catalyzed and provide direct access to a class of compounds with significant biological activity. nih.govrsc.org

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized from acetophenones in a two-step flow chemistry process. The first step involves condensation with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then cyclized with hydrazine to yield the substituted pyrazole ring. galchimia.com

Imidazopyridine Synthesis: A one-pot synthesis can yield 2-phenylimidazo[1,2-a]pyridines. This involves the initial α-bromination of the acetyl group, followed by reaction with a 2-aminopyridine (B139424) in the presence of a base. nih.gov

Table 5: Potential Heterocyclic Scaffolds from this compound

| Target Heterocycle | Key Reagents | Reaction Type | Analogous Reaction Reference |

|---|---|---|---|

| Pyridine | Ammonium Acetate, Catalyst | Cyclization | researchgate.net |

| Dihydropyrimidinone | Aldehyde, Urea, Acid Catalyst | Biginelli Reaction | wikipedia.orgtandfonline.com |

| Pyrazole | DMF-DMA, Hydrazine | Condensation-Cyclization | galchimia.com |

| Imidazo[1,2-a]pyridine | Brominating Agent, 2-Aminopyridine | One-Pot Cyclization | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for Ethyl 5 4 Acetylphenyl Pentanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 5-(4-acetylphenyl)pentanoate in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity of every atom in the molecule can be determined. For clarity in the following discussion, the protons and carbons of the molecule are systematically numbered as shown in the structure below.

Chemical Structure and Numbering Scheme:

(A simplified representation for discussion; standard IUPAC numbering would differ but this scheme clarifies correlations.)

A more conventional representation for discussion:

Ethyl group: -O-CH₂(a)-CH₃(b)

Pentanoate chain: -CH₂(c)-CH₂(d)-CH₂(e)-CH₂(f)-Ar

Aromatic ring: Protons H-Ar1, H-Ar2, H-Ar3, H-Ar4

Acetyl group: -C(=O)-CH₃(g)

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

While standard ¹H and ¹³C NMR provide initial data, advanced 1D techniques offer deeper insights.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

DEPT-45: Would show signals for all protonated carbons.

DEPT-90: Would only show signals for CH (methine) carbons, specifically those on the aromatic ring.

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This allows for the unambiguous assignment of the aliphatic chain carbons and the methyls of the ethyl and acetyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A 1D NOESY experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for confirming stereochemistry and conformation. For this molecule, key expected NOE correlations would include:

Correlations between the aromatic protons (H-Ar) and the benzylic protons of the pentanoate chain (-CH₂(f)-).

Correlations between the acetyl methyl protons (-CH₃(g)) and the adjacent aromatic protons.

Correlations within the pentanoate chain, such as between adjacent methylene groups (e.g., -CH₂(f)- and -CH₂(e)-).

2D NMR Methods (e.g., COSY, HSQC, HMBC)

2D NMR experiments are indispensable for assembling the complete molecular structure by mapping out proton-proton and proton-carbon correlations. spectrabase.comlarodan.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) spin-coupling networks.

A strong correlation would be observed between the ethyl group protons: H(a) ↔ H(b).

A continuous correlation pathway would be seen along the pentanoate backbone: H(f) ↔ H(e) ↔ H(d) ↔ H(c).

On the aromatic ring, correlations would be seen between adjacent protons, confirming the para-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). nist.gov This allows for the definitive assignment of each protonated carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds (²J and ³J correlations), which is critical for connecting the different functional groups and assembling the molecular skeleton. larodan.com

Predicted Key HMBC Correlations for this compound

| Proton Signal | Correlates to Carbon Signal (over 2-3 bonds) | Structural Fragment Confirmed |

| Ethyl -CH₃ (b) | Ethyl -CH₂- (a), Ester C=O | Ethyl ester group |

| Ethyl -CH₂- (a) | Ethyl -CH₃ (b), Ester C=O | Ethyl ester group |

| Pentanoate -CH₂- (c) | Ester C=O, Pentanoate -CH₂- (d), Pentanoate -CH₂- (e) | Connection to ester |

| Acetyl -CH₃ (g) | Acetyl C=O, Aromatic Carbon (C-para) | Acetyl group on ring |

| Pentanoate -CH₂- (f) | Aromatic Carbons (C-ipso, C-ortho), Pentanoate -CH₂- (e) | Chain connection to ring |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the high-accuracy mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₅H₂₀O₃), the expected exact mass is 248.14124 Da. The fragmentation pattern observed in the mass spectrum provides corroborating evidence for the proposed structure. The primary fragmentation pathways are predictable based on the functional groups present.

Predicted Key Fragment Ions in Mass Spectrometry

| m/z (mass/charge) | Loss/Fragment Structure | Fragmentation Pathway |

| 203 | Loss of C₂H₅O• (•OCH₂CH₃) | Alpha-cleavage at the ester carbonyl group. |

| 175 | Loss of C₂H₅O• and CO | Subsequent loss of carbon monoxide from the m/z 203 ion. |

| 161 | [CH₃COC₆H₄CH₂CH₂]+ | Benzylic cleavage. |

| 145 | [CH₃COC₆H₄]+ | Cleavage of the bond between the aromatic ring and the aliphatic chain. |

| 119 | Loss of C₂H₅O• and C₄H₈O | McLafferty rearrangement involving the ester group. |

| 43 | [CH₃CO]+ | Acylium ion from the acetyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups within a molecule based on the absorption or scattering of radiation at specific frequencies corresponding to bond vibrations. spectrabase.com

For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups.

Ketone C=O Stretch: A strong, sharp absorption band is expected around 1685 cm⁻¹ , characteristic of an aryl ketone.

Ester C=O Stretch: Another strong, sharp band is expected at a higher frequency, typically around 1735 cm⁻¹ , for the aliphatic ester.

C-O Stretches: The ester group will also show characteristic C-O stretching vibrations in the region of 1250-1000 cm⁻¹ .

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene (B151609) ring.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the ethyl and pentanoate moieties.

Aromatic C-H Stretches: Weaker bands just above 3000 cm⁻¹ correspond to the sp² C-H bonds on the aromatic ring.

Coupled Chromatographic Techniques for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. It is the method of choice for assessing the purity of a sample of this compound and for identifying it within a mixture.

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds separate based on their boiling points and interactions with the column's stationary phase. This compound would elute at a specific retention time under a given set of conditions (e.g., column type, temperature program). The purity of the sample can be estimated by the relative area of its corresponding peak in the resulting chromatogram. Any other peaks would represent impurities.

As the compound elutes from the GC column, it enters the mass spectrometer (the MS component), which acts as a detector. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a mass spectrum for the compound at that specific retention time. This spectrum serves as a molecular fingerprint. For this compound, the obtained spectrum would be compared against a library or the predicted fragmentation pattern (as detailed in section 5.2) to confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the identification and quantification of this compound. This hyphenated technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity.

In a typical LC-MS analysis, the compound is first separated from a mixture on an HPLC column. Subsequently, the eluent is introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization method for compounds like this compound, and it has been effectively used for related structures such as ketoprofen. uobaghdad.edu.iq The mass spectrometer then separates the ionized molecules based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification of the compound. The high sensitivity of LC coupled with tandem mass spectrometry (MS/MS) can achieve very low limits of detection, often in the nanogram per milliliter (ng/mL) range, making it invaluable for detailed impurity profiling and metabolic studies. uobaghdad.edu.iquobaghdad.edu.iq

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for assessing the purity and quantifying this compound and its related substances. uobaghdad.edu.iq The development of a robust and reliable HPLC method is a critical step in the quality control process.

Method development often begins with screening various stationary phases (columns) and mobile phases to achieve optimal separation. nih.gov For aromatic ketones like this compound, reversed-phase HPLC is commonly employed. A typical method, adapted from studies on the closely related compound ketoprofen, uses a C18 stationary phase. researchgate.netnih.govpjps.pk The mobile phase is generally a mixture of an aqueous buffer (like a phosphate (B84403) buffer to control pH) and an organic solvent such as acetonitrile. researchgate.netnih.govpjps.pk The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to ensure the separation of all components, from the main compound to its potential impurities. orgsyn.org

Key parameters are meticulously optimized, including the mobile phase composition, pH, flow rate, and column temperature, to achieve baseline separation of all relevant peaks within a reasonable analysis time. nih.gov UV detection is commonly used, with the wavelength set to a maximum absorbance of the chromophore in the molecule, such as the benzoyl group. researchgate.netnih.gov

A representative HPLC method for analyzing related compounds is detailed below:

Table 1: Example HPLC Method Parameters for Analysis of Ketoprofen-Related Substances

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | VP-ODS C18 (4.6mm × 250mm, 5µm) | researchgate.netnih.govpjps.pk |

| Mobile Phase | 6.8% Phosphate Buffer (pH 3.5) : Acetonitrile : Water (2:43:55, v/v/v) | researchgate.netnih.govpjps.pk |

| Flow Rate | 1.2 mL/min | researchgate.netnih.govpjps.pk |

| Detection | UV at 233 nm | researchgate.netnih.govpjps.pk |

| Injection Volume | 20 µL | researchgate.netnih.govpjps.pk |

| Column Temperature | Ambient | nih.gov |

This validated method demonstrates good precision, accuracy, and sensitivity, making it suitable for routine quality control and stability testing. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation (for derivatives amenable to crystallization)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov While obtaining a single crystal of this compound itself may present challenges, its derivatives can often be crystallized, providing invaluable insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions. nih.gov This information is a prerequisite for understanding structure-activity relationships and for rational drug design. nih.gov

The process involves growing a high-quality single crystal, which can be achieved by methods like slow evaporation of a saturated solution. nih.govmdpi.com For instance, a derivative of a pentanoate was successfully crystallized by the slow evaporation of a solution in an ethanol (B145695)/water mixture. mdpi.com The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov

Advanced Chromatographic Purification Techniques (e.g., Flash Chromatography)

Following its synthesis, this compound must be purified to remove unreacted starting materials, by-products, and other impurities. Flash chromatography is a rapid and efficient purification technique that is widely used in organic chemistry for this purpose. chromtech.combiotage.com It is a form of preparative column chromatography that utilizes air pressure to force the solvent through the column more quickly than traditional gravity-fed chromatography. chromtech.com

The choice between normal-phase (polar stationary phase, e.g., silica (B1680970) gel) and reversed-phase (non-polar stationary phase) chromatography depends on the polarity of the target compound and its impurities. biotage.com For a moderately polar compound like this compound, normal-phase flash chromatography on silica gel is a common choice. biotage.com

The purification process begins with the selection of an appropriate solvent system (eluent), often guided by preliminary analysis using thin-layer chromatography (TLC). mit.edu A typical eluent for a compound of this nature might be a mixture of a non-polar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent like ethyl acetate. mdpi.com The crude reaction mixture is loaded onto the top of the silica gel column, and the eluent is passed through. orgsyn.org Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. mit.edu Automated flash chromatography systems are often used to streamline and improve the efficiency of this process. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Studies of Ethyl 5 4 Acetylphenyl Pentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and other electronic properties.